N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(3-Methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine hydrochloride is a pyrazole-derived compound featuring a 3-methoxybenzyl group and dimethylamine substituents. The pyrazole core (a five-membered ring with two adjacent nitrogen atoms) is substituted at the 1- and 4-positions with methyl groups and at the 3-position with a 3-methoxybenzyl moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-9-16(2)15-13(10)14-8-11-5-4-6-12(7-11)17-3;/h4-7,9H,8H2,1-3H3,(H,14,15);1H |
InChI Key |
LQXZHWRYLSFRFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC(=CC=C2)OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-methoxybenzyl chloride with 1,4-dimethylpyrazole in the presence of a base such as sodium hydride. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves the modulation of enzyme activities that are critical for bacterial survival.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases.
2. Enzyme Interaction Studies
- The binding affinity of N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride to specific enzymes has been studied to understand its therapeutic effects better. These studies help elucidate the compound's mechanism of action and its potential efficacy in clinical settings.
Material Science Applications
Corrosion Inhibition
- Recent studies have shown that derivatives of pyrazole compounds can act as effective corrosion inhibitors in acidic environments. This compound has been tested in various concentrations to assess its protective impact against metal corrosion. The results indicate that it can significantly reduce corrosion rates, making it valuable in industrial applications .
Case Studies
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of this compound against various strains of bacteria. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a new antibiotic agent.
Case Study 2: Corrosion Inhibition Performance
In an experimental setup involving carbon steel samples immersed in hydrochloric acid with varying concentrations of the compound, it was found that a concentration of 0.01 M reduced corrosion rates by over 50%. This highlights its effectiveness as a corrosion inhibitor in industrial applications.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Heterocyclic Cores
Tramadol Hydrochloride
- Core Structure: Cyclohexanol ring (non-aromatic) with a 3-methoxyphenyl group and dimethylaminomethyl substituent .
- Key Differences: Tramadol’s cyclohexanol scaffold confers opioid receptor affinity, enabling analgesic activity, whereas the pyrazole core in the target compound may prioritize different biological targets.
- Salt Form : Hydrochloride (shared with the target compound), improving solubility and stability .
Triazole-Thiomorpholine Hybrids ()
- Core Structure : 1,2,3-Triazole linked to a thiomorpholine carboxamide.
- These hybrids exhibit antiproliferative activity, suggesting divergent therapeutic applications compared to the pyrazole-based target compound .
Thiazole-Tricyclodecyl Derivative ()
- Core Structure : Thiazole ring with a tricyclodecyl group and dimethylamine.
- Key Differences : The bulky tricyclodecyl substituent may hinder membrane permeability, contrasting with the smaller 3-methoxybenzyl group in the target compound. The dihydrochloride salt form (m.p. 200–202°C) indicates higher thermal stability compared to typical hydrochloride salts .
Substituent Variations and Pharmacological Implications
- Methoxyphenyl Group : Common in Tramadol (3-methoxy) and imidazoline derivatives (e.g., 4-methoxy in ’s Compound C20). The 3-methoxy position in the target compound may influence receptor binding kinetics differently than 4-methoxy analogs .
- Amine Functionality : The dimethylamine group in the target compound and Tramadol is critical for basicity and salt formation. In contrast, imidazoline derivatives () utilize primary or secondary amines, altering pharmacokinetic profiles .
Physical-Chemical Properties
*Inferred based on structural analogs.
Biological Activity
N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, including antimicrobial and anti-inflammatory effects, as well as potential applications in cancer therapy.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C13H18ClN3O
- Molecular Weight : 267.75 g/mol
- Structural Features : It contains a pyrazole ring substituted with a methoxyphenyl group and dimethyl groups, which contribute to its solubility and biological activity .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |
| Staphylococcus epidermidis | 0.20 μg/mL | 0.23 μg/mL |
These results suggest that the compound can inhibit bacterial growth and potentially disrupt biofilm formation, which is critical in treating infections .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. This action is particularly relevant for conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and microbial processes. The exact mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for bacterial survival or inflammatory responses.
- Receptor Modulation : It can bind to receptors that mediate pain and inflammation, thereby reducing symptoms associated with these conditions .
Case Studies
Several studies highlight the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study published in ACS Omega evaluated derivatives of pyrazole compounds, including this compound. The findings indicated significant antibacterial activity against multiple strains, reinforcing its potential as an antimicrobial agent .
- Cancer Therapeutics : Research has identified this compound's potential in cancer treatment, particularly against cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
